6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride
Description
6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride (CAS: 1375303-30-2) is a heterocyclic boronic acid derivative with the molecular formula C₆H₁₀BClN₂O₂ and a molecular weight of 188.42 g/mol . It features a pyridine ring substituted with an aminomethyl group at position 6 and a boronic acid moiety at position 3, with the hydrochloride salt enhancing its solubility in aqueous environments. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the boronic acid group’s reactivity, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The aminomethyl group further allows for functionalization via secondary reactions (e.g., amide bond formation or alkylation), making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
[6-(aminomethyl)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2.ClH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4,10-11H,3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTYLOJPTHZTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
- Starting Materials: The synthesis typically starts from 6-(aminomethyl)pyridine, which is reacted with boronic acid derivatives.
- Reaction Environment: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive boronic acid groups.
- Temperature Control: The reaction temperature is maintained between 2-8°C to enhance product stability and control reaction kinetics.
- Solvents and Catalysts: Common solvents include alcohols or aqueous-organic mixtures, with catalysts or additives used depending on the specific boronic acid derivative employed.
- Isolation: The product is often isolated as a hydrochloride salt to improve its stability and handling properties.
Industrial Scale Production
- Industrial methods mirror laboratory synthesis but emphasize the use of high-purity reagents and stringent quality control.
- The compound is produced in solid form and stored under inert conditions at low temperatures (2-8°C) to maintain stability.
- Large-scale synthesis may involve continuous flow reactors or batch reactors optimized for yield and purity.
Chemical Reaction Types Involved
| Reaction Type | Description | Common Reagents/Conditions | Major Products |
|---|---|---|---|
| Oxidation | Conversion to boronic acid derivatives | Hydrogen peroxide, potassium permanganate | Boronic acid derivatives |
| Reduction | Formation of amine derivatives | Lithium aluminum hydride, sodium borohydride | Amine derivatives |
| Substitution | Palladium-catalyzed cross-coupling | Pd catalysts with base, Suzuki-Miyaura conditions | Substituted pyridine boronic acids |
- The compound undergoes oxidation, reduction, and substitution reactions, which are essential in modifying its chemical structure for various applications.
- Oxidation is typically performed with hydrogen peroxide or potassium permanganate.
- Reduction employs strong hydride donors like lithium aluminum hydride.
- Substitution reactions, especially Suzuki-Miyaura coupling, are catalyzed by palladium complexes facilitating carbon-carbon bond formation.
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed: The major products formed from these reactions include various boronic acid derivatives, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHBClNO
CAS Number: 1375303-30-2
IUPAC Name: (6-(aminomethyl)pyridin-3-yl)boronic acid hydrochloride
The compound features a boronic acid moiety, which is crucial for its reactivity in various chemical reactions, particularly those involving carbon-carbon bond formation.
Organic Synthesis
6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride is primarily utilized as a building block in organic synthesis. It plays a vital role in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction allows for the introduction of various functional groups onto the pyridine ring, leading to the development of novel compounds.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Enzyme Inhibition: Research indicates that this compound can inhibit serine proteases, which are implicated in cancer progression. A study demonstrated that this compound effectively inhibited these enzymes, leading to decreased cell proliferation in cancer cell lines.
- Anticancer Properties: Its ability to selectively inhibit specific enzymes has been linked to reduced tumor growth in preclinical models, making it a candidate for further investigation in cancer treatment protocols.
Biochemical Probing
The compound serves as a biochemical probe for studying protein interactions and dynamics. Its boronic acid group allows it to interact with diols, which can be significant in designing selective inhibitors or probes for biological research. Techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these interactions.
Inhibition of Serine Proteases
A notable study highlighted that this compound effectively inhibited serine proteases, leading to decreased cell proliferation in cancer cell lines. The compound's binding affinity was characterized using kinetic assays, revealing significant reductions in enzyme activity at micromolar concentrations.
Biochemical Probing Dynamics
In another investigation, researchers utilized this compound as a biochemical probe to study glycosylated protein interactions. Results indicated enhanced binding affinity under physiological conditions, suggesting its utility in biomarker discovery.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride involves its interaction with various molecular targets. In the case of Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid reagent that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds . The molecular pathways involved in these reactions include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Boronic Acid Derivatives: The target compound’s boronic acid group enables Suzuki-Miyaura couplings with aryl halides. Its reactivity is modulated by the electron-donating aminomethyl group, which may accelerate coupling compared to electron-withdrawing substituents (e.g., trifluoromethyl in pinacol ester analogs) . The pinacol ester analog (CAS: 1383625-22-6) offers improved stability but requires hydrolysis to liberate the boronic acid, adding synthetic steps .
- Aminomethyl vs. Protected Amines: The BOC-protected analog (CAS: 1218790-80-7) prevents unwanted side reactions during multi-step syntheses but necessitates deprotection under acidic conditions, complicating workflows . The free amine in the target compound allows direct functionalization (e.g., acylation) without additional steps.
Halogenated Analogs :
Physicochemical Properties
- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral boronic acids (e.g., pinacol ester derivatives, which are more lipophilic) .
- Stability: Boronic acids are prone to protodeboronation under basic conditions. The aminomethyl group may stabilize the boronic acid via intramolecular interactions, though this requires experimental validation.
Biological Activity
Overview
6-(Aminomethyl)pyridin-3-ylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H10BClN2O2
- Molar Mass : 194.43 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound primarily involves its interaction with enzymes and receptors through the boron atom, which can form reversible covalent bonds with diols in biological molecules. This property is particularly useful in the modulation of enzyme activity and in the development of inhibitors for various therapeutic targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and kinases, which are crucial in various signaling pathways.
- Receptor Modulation : It can act as a modulator for receptors involved in neurotransmission and cell signaling.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10 | Activation of caspase pathways |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the effects of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 15 µM, primarily through the activation of apoptotic pathways involving caspases.
Case Study 2: Antimicrobial Efficacy
A clinical study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at MIC values comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Q & A
Basic: What are the standard synthetic routes for 6-(aminomethyl)pyridin-3-ylboronic acid hydrochloride?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . A representative approach involves:
Borylation of halogenated precursors : Bromopyridine derivatives (e.g., 6-bromo-2H-1,4-benzoxazin-3(4H)-one) undergo palladium-catalyzed borylation with bis(pinacolato)diboron to generate boronic acid intermediates .
Aminomethylation : The boronic acid intermediate is functionalized with an aminomethyl group via reductive amination or nucleophilic substitution.
Hydrochloride salt formation : The free base is treated with HCl in dioxane or methanol to yield the hydrochloride salt .
Key Characterization : Confirm structure via H/C NMR (e.g., δ ~8.3 ppm for pyridine protons) and mass spectrometry (expected [M+H] ~213.1) .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Stability : The boronic acid moiety is prone to hydrolysis under aqueous or humid conditions. Store under inert atmosphere (N/Ar) at 2–8°C in sealed, desiccated containers .
- Solubility : Slightly soluble in water (≤1 mg/mL at 25°C); better solubility in polar aprotic solvents (e.g., DMSO, DMF) for reactions .
- Decomposition Risks : Monitor for discoloration (yellowing indicates oxidation) or precipitate formation. Pre-purify via recrystallization in ethanol/water mixtures if needed .
Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency using this boronic acid?
Methodological Answer:
Optimization parameters include:
| Factor | Optimal Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh) or PdCl(dppf) | Higher yields (≥80%) for aryl halide coupling partners . |
| Base | NaCO or CsF | Maintains pH 9–11 to activate boronic acid without degrading the aminomethyl group . |
| Solvent | DMF/HO (3:1) | Balances solubility and reaction kinetics. Avoid THF due to poor boronic acid stability . |
| Temperature | 80–100°C | Accelerates coupling while minimizing side reactions (e.g., protodeboronation) . |
| Contradiction Note : Some studies report reduced yields with electron-deficient aryl halides. Verify via control experiments using model substrates . |
Advanced: How to resolve contradictions in reported solubility and reactivity data?
Methodological Answer:
Discrepancies often arise from:
- Impurities : Residual solvents (e.g., dioxane) or unreacted precursors alter solubility. Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to confirm purity ≥95% .
- pH-dependent solubility : The hydrochloride salt’s solubility increases in acidic buffers (pH <4). For neutral conditions, convert to free base using ion-exchange resins .
- Reactivity variations : Steric hindrance from the aminomethyl group may slow coupling. Pre-activate the boronic acid as a trifluoroborate salt for challenging substrates .
Advanced: What analytical techniques are critical for assessing batch-to-batch consistency?
Methodological Answer:
- Quantitative NMR (qNMR) : Integrate pyridine vs. aminomethyl protons to verify stoichiometry .
- Elemental Analysis : Confirm Cl content (theoretical ~16.5%) to validate hydrochloride salt formation .
- Thermogravimetric Analysis (TGA) : Detect hydrate formation (weight loss ~5% at 100–150°C) affecting reactivity .
Advanced: How to mitigate interference from the aminomethyl group in boronic acid applications?
Methodological Answer:
- Protection Strategies : Temporarily protect the -NH group with Boc (tert-butoxycarbonyl) or Fmoc during coupling. Deprotect post-reaction with HCl/dioxane .
- Chelation Control : Add EDTA (1–2 equiv) to sequester metal ions that may coordinate with the aminomethyl group, reducing undesired side reactions .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., EGFR/HER2-targeting agents) and antibiotics (e.g., oxazolidinone derivatives) .
- Protease Studies : The boronic acid acts as a reversible inhibitor in serine protease assays (e.g., thrombin, trypsin) .
Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Monitoring : Use LC-MS to identify bottlenecks (e.g., premature deprotection or boronic acid hydrolysis) .
- Workflow Adjustments :
- Perform Suzuki coupling before introducing the aminomethyl group to avoid steric issues.
- Replace aqueous workups with solid-phase extraction (C18 cartridges) for moisture-sensitive steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
